5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol
Description
5-Phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by a thiol group at position 2, a phenyl group at position 5, and a 2-isopropylphenyl substituent at position 1 of the imidazole ring (Figure 1). This structural configuration confers unique physicochemical and electronic properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-phenyl-3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-13(2)15-10-6-7-11-16(15)20-17(12-19-18(20)21)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUDRTFUKOHJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=CNC2=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-(propan-2-yl)benzaldehyde with phenylglyoxal in the presence of ammonium acetate and thiourea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Nucleophilic Thiol Reactivity
The thiol (-SH) group serves as a key reactive site, enabling participation in nucleophilic substitution and addition reactions:
Key Findings :
- Alkylation with phenylacetyl chloride proceeds via deprotonation of the thiol group, forming S-phenylacetamide derivatives under basic conditions.
- Oxidation with H₂O₂ yields disulfide bonds, critical for stabilizing protein interactions in biochemical studies .
Functionalization of the Imidazole Ring
The electron-rich imidazole core undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions:
| Position Modified | Reaction | Reagents | Outcome | Source |
|---|---|---|---|---|
| C-4 | Suzuki coupling | Aryl boronic acids, Pd catalyst | Biaryl-functionalized derivatives | |
| C-5 Phenyl Group | Nitration | HNO₃/H₂SO₄ | Nitro-substituted analogs |
Mechanistic Insights :
- Suzuki coupling at C-4 introduces aryl groups, enhancing π-stacking interactions in drug design .
- Nitration at the phenyl ring meta-position improves antimicrobial activity by increasing electron-withdrawing effects .
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions to form fused heterocycles:
Synthetic Utility :
- Reaction with α-bromo-ketones forms benzimidazole derivatives through de novo imidazole ring synthesis .
- Cycloaddition with enynones generates thiophene rings, expanding structural diversity for material science .
Biochemical Interactions
The thiol group mediates covalent and non-covalent interactions:
| Target | Interaction Type | Functional Impact | Source |
|---|---|---|---|
| GlcN6P Synthase | Hydrogen bonding via S–H | Enzyme inhibition (MIC: 8 µg/mL) | |
| Cysteine Residues | Disulfide bond formation | Protein structure modulation |
Therapeutic Relevance :
- Molecular docking studies confirm binding to GlcN6P synthase, a target for antibacterial agents.
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further exploration of its catalytic applications and structure-activity relationships is warranted.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and features an imidazole ring, which is known for its biological activity and ability to form coordination complexes. The presence of the thiol group enhances its reactivity, making it a valuable candidate for various applications.
Medicinal Chemistry
Anticancer Activity
Research has shown that imidazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with similar structural motifs have been reported to target specific oncogenic pathways, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound's thiol group may contribute to its antimicrobial activity. Studies have indicated that imidazole-based compounds can disrupt microbial cell membranes or inhibit essential enzymes, thereby exhibiting bactericidal effects against a range of pathogens. This property is particularly relevant in the development of new antibiotics .
Material Science
Synthesis of Nanomaterials
this compound has been utilized in the synthesis of metal nanoparticles. The thiol group can effectively stabilize metal ions during reduction processes, leading to the formation of nanoparticles with controlled size and morphology. These nanoparticles have applications in catalysis, drug delivery, and imaging .
Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research indicates that adding imidazole derivatives can improve the toughness and flexibility of polymers, making them suitable for various industrial applications .
Catalysis
Catalytic Activity
The imidazole moiety is known for its ability to act as a ligand in coordination chemistry. This compound has been studied as a catalyst in organic reactions such as cross-coupling reactions and oxidation processes. Its ability to form stable complexes with transition metals enhances the efficiency of these catalytic processes .
Case Study: Cross-Coupling Reactions
A detailed study demonstrated that this compound could facilitate Suzuki-Miyaura coupling reactions effectively. The reaction conditions were optimized to yield high selectivity and yield, showcasing the compound's potential as a catalyst in synthetic organic chemistry .
Data Tables
Mechanism of Action
The mechanism of action of 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions and other biomolecules, affecting enzymatic activity and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Structure and Properties
The imidazole core’s substitution pattern significantly impacts molecular properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Substituent Comparisons
Key Observations :
- Lipophilicity : The 2-isopropylphenyl group in the target compound increases logP compared to benzyl () or cyclopropyl () substituents, favoring membrane permeability in drug design .
- Steric Effects : Bulkier substituents like isopropyl or benzyl may hinder crystal packing, as seen in crystallographic studies of analogs (e.g., dihedral angles >75° in ).
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) modulate the thiol group’s acidity, affecting reactivity in nucleophilic substitutions .
Biological Activity
5-Phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol, a compound belonging to the imidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its imidazole ring, which is known for its role in various biological systems. The presence of a thiol group enhances its reactivity and potential biological interactions. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole compounds against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound showed promising zones of inhibition, suggesting effective antibacterial activity.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin | 28 |
This table illustrates the comparative antimicrobial activity of selected compounds against E. coli, highlighting the potential of imidazole derivatives in treating bacterial infections .
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored. A recent study highlighted the activity of similar compounds against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.058 µM against T47D breast cancer cells, indicating potent antitumor activity. The mechanism was attributed to the compound's ability to inhibit specific cellular pathways involved in tumor progression .
Antioxidant Activity
In addition to antimicrobial and anticancer properties, imidazole derivatives are noted for their antioxidant capabilities. The thiol group present in the structure allows for effective scavenging of free radicals, contributing to cellular protection against oxidative stress. This activity is crucial for preventing various diseases linked to oxidative damage.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against multidrug-resistant bacterial strains. The compound demonstrated a significant reduction in bacterial load compared to untreated controls, supporting its potential use as an alternative therapeutic agent in antibiotic-resistant infections.
Case Study 2: Cancer Cell Line Study
A study involving human cervical carcinoma (HeLa) cells treated with the compound showed a marked decrease in cell viability after 48 hours of exposure. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy due to its selective toxicity towards malignant cells while sparing normal cells.
Q & A
Q. What are the established synthetic routes for 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol?
The compound is typically synthesized via condensation reactions. A common approach involves reacting a substituted benzil derivative with ammonium acetate and an aldehyde under reflux conditions. For example, similar imidazole-thiol derivatives are prepared using potassium carbonate as a base and ethanol for recrystallization . Reaction conditions (e.g., solvent, temperature, and catalysts) must be optimized to minimize by-products, as substituent positions (e.g., phenyl vs. isopropyl) can influence reaction efficiency.
Q. How is the molecular structure of this compound validated experimentally?
Structural characterization relies on:
Q. What in vitro assays are suitable for preliminary biological screening?
Standard assays include:
- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory evaluation : COX-1/2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to assess IC values .
Advanced Research Questions
Q. How do computational methods elucidate electronic properties and reactivity?
- Density Functional Theory (DFT) : The Lee-Yang-Parr (LYP) functional calculates electron density, local kinetic energy, and correlation potentials to predict reactive sites (e.g., thiol group nucleophilicity) .
- Multiwfn software : Analyzes electrostatic potential maps and Fukui indices to identify electrophilic/nucleophilic regions .
- Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., COX-2 active site) to rationalize activity .
Q. What structural features drive biological activity in imidazole-thiol derivatives?
Key factors include:
- Substituent effects : The 2-isopropylphenyl group enhances hydrophobicity, improving membrane permeability .
- Thiol group orientation : Hydrogen bonding with protein residues (e.g., His90 in COX-2) correlates with inhibitory activity .
- Planarity of imidazole ring : Dihedral angles <10° with aryl substituents optimize π-π stacking in target binding pockets .
Q. How can contradictory biological data across studies be resolved?
Discrepancies may arise from:
- Assay conditions : Varying pH, temperature, or solvent (DMSO vs. ethanol) alters compound solubility and activity .
- Structural analogs : Minor substituent changes (e.g., 4-methylphenyl vs. 2-methoxyphenyl) drastically modulate potency .
- Purity : Recrystallization in ethanol vs. methanol affects crystallinity and bioactivity . Validate purity via HPLC and mass spectrometry before comparative analysis.
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
